molecular formula C6H14ClNO2 B038857 (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride CAS No. 118725-00-1

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

Cat. No.: B038857
CAS No.: 118725-00-1
M. Wt: 167.63 g/mol
InChI Key: HVPPPARGXDTDEY-FYZOBXCZSA-N
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Description

®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a chiral amino acid derivative. It is commonly used in the synthesis of peptides and other organic compounds due to its unique structural properties. The compound is characterized by the presence of an amino group, a methyl group, and a butyric acid ester, making it a versatile building block in organic chemistry.

Mechanism of Action

Target of Action

The primary targets of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride are currently unknown. This compound is a derivative of amino acids, which are fundamental building blocks of proteins and play crucial roles in various biological processes . .

Mode of Action

The mode of action of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well-documented. As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids. Amino acids can act as neurotransmitters, modulate enzyme activity, or serve as precursors for other bioactive molecules . .

Biochemical Pathways

Amino acids are involved in numerous biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes . .

Result of Action

As an amino acid derivative, it may influence protein synthesis, neurotransmission, or other cellular processes . .

Biochemical Analysis

Biochemical Properties

It is known that amino acid methyl esters are important intermediates in organic synthesis, used in areas such as peptide synthesis and medicinal chemistry

Cellular Effects

Amino acid derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well defined. It is known that amino acid methyl esters can undergo various reactions, including esterification . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

Amino acid methyl esters are generally stable compounds . Long-term effects on cellular function would depend on the specific interactions of this compound with cellular components.

Metabolic Pathways

The metabolic pathways involving ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride are not well characterized. Amino acid derivatives can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors .

Transport and Distribution

Amino acid derivatives can interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well defined. Amino acid derivatives can be directed to specific compartments or organelles based on their chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride typically involves the esterification of ®-2-Amino-2-methyl-butyric acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the removal of impurities and the recovery of solvents to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.

    2-Amino-2-methyl-butyric acid: The non-esterified form, used in similar applications but with different reactivity.

    2-Amino-3-methyl-butyric acid methyl ester hydrochloride: A structural isomer with distinct chemical and biological properties.

Uniqueness

®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interactions in biological systems. Its versatility as a building block in organic synthesis also sets it apart from similar compounds, making it a valuable tool in various fields of research.

Properties

IUPAC Name

methyl (2R)-2-amino-2-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPPPARGXDTDEY-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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